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molecular formula C8H8N2O B8753899 4-(2-hydroxyethyl)-3-Pyridinecarbonitrile

4-(2-hydroxyethyl)-3-Pyridinecarbonitrile

Cat. No. B8753899
M. Wt: 148.16 g/mol
InChI Key: OPUJRHFYIBQXDW-UHFFFAOYSA-N
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Patent
US07601736B2

Procedure details

1.58 g of (3-cyano-pyridine-4-yl)-acetic acid methyl ester was dissolved in 18 mL of ethanol and slowly added with 682 mg of sodium borohydride at −0° C. and stirred for about 2 hours. The above mixture was added with 3 mL of saturated solution of ammonium chloride, diluted with 200 mL ethylacetate. Then, the organic solvent layer was washed with water, and saturated solution of sodium chloride, dried with anhydrous sodium sulfate and filtered. The filtrate was concentreated under reduced pressure and a silica gel column chromatography was performed on the resulting residue by using a mixed eluant of methylene chloride and methanol, wherein methylene chloride and methanol are mixed in 50:1 volume ratio, and 1.02 g (74%) of 4-(2-hydroxy-ethyl)-nicotinonitrile was obtained in colorless oil.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
682 mg
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[C:11]#[N:12].[BH4-].[Na+].[Cl-].[NH4+]>C(O)C.C(OC(=O)C)C>[OH:2][CH2:3][CH2:4][C:5]1[C:6]([C:11]#[N:12])=[CH:7][N:8]=[CH:9][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
COC(CC1=C(C=NC=C1)C#N)=O
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
682 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
saturated solution
Quantity
3 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Then, the organic solvent layer was washed with water, and saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
are mixed in 50:1 volume ratio

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCC1=CC=NC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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